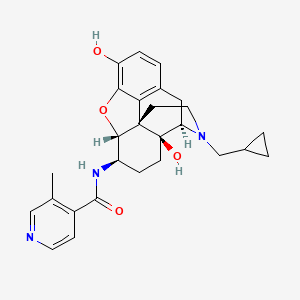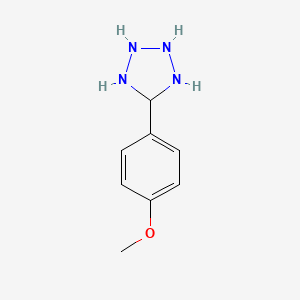
5-(4-Methoxyphenyl)tetrazolidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(4-Methoxyphenyl)tetrazolidine is a heterocyclic compound that features a tetrazole ring substituted with a 4-methoxyphenyl group. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The tetrazole ring is known for its stability and versatility, making it a valuable scaffold in the synthesis of bioactive molecules.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Methoxyphenyl)tetrazolidine typically involves the cycloaddition reaction between a nitrile and an azide. One common method is the [2+3] cycloaddition of 4-methoxybenzonitrile with sodium azide in the presence of a catalyst such as zinc chloride. The reaction is usually carried out in a solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the tetrazole ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Green chemistry approaches, such as the use of less toxic solvents and recyclable catalysts, are also being explored to make the process more environmentally friendly .
化学反応の分析
Types of Reactions
5-(4-Methoxyphenyl)tetrazolidine can undergo various chemical reactions, including:
Oxidation: The tetrazole ring is generally resistant to oxidation, but under strong oxidizing conditions, it can form N-oxides.
Reduction: Reduction of the tetrazole ring can lead to the formation of amines.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Tetrazole N-oxides.
Reduction: Corresponding amines.
Substitution: Various substituted phenyl tetrazoles.
科学的研究の応用
5-(4-Methoxyphenyl)tetrazolidine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its stability and ability to interact with biological targets.
Industry: Utilized in the development of materials with specific properties, such as high-energy materials and stabilizers in photography
作用機序
The mechanism of action of 5-(4-Methoxyphenyl)tetrazolidine involves its interaction with specific molecular targets. For instance, it may inhibit enzymes or bind to receptors, thereby modulating biological pathways. The tetrazole ring can mimic the carboxylate group, allowing it to interact with enzymes and receptors in a similar manner. This interaction can lead to the inhibition of enzyme activity or alteration of receptor function, resulting in various biological effects .
類似化合物との比較
Similar Compounds
- 5-(4-Methoxyphenyl)-1H-indole
- 5-(4-Methoxyphenyl)-1H-imidazole
- 5-(4-Methoxyphenyl)-1H-tetrazole
Uniqueness
5-(4-Methoxyphenyl)tetrazolidine is unique due to its tetrazole ring, which provides exceptional stability and versatility. Compared to indoles and imidazoles, the tetrazole ring offers better metabolic stability and resistance to oxidation. This makes it a valuable scaffold for the development of bioactive molecules and materials .
特性
分子式 |
C8H12N4O |
|---|---|
分子量 |
180.21 g/mol |
IUPAC名 |
5-(4-methoxyphenyl)tetrazolidine |
InChI |
InChI=1S/C8H12N4O/c1-13-7-4-2-6(3-5-7)8-9-11-12-10-8/h2-5,8-12H,1H3 |
InChIキー |
XHWNDYKXDWALIK-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=C(C=C1)C2NNNN2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


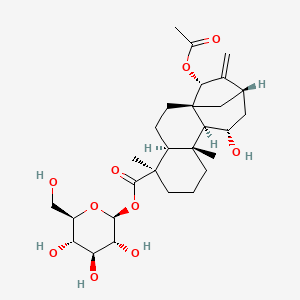
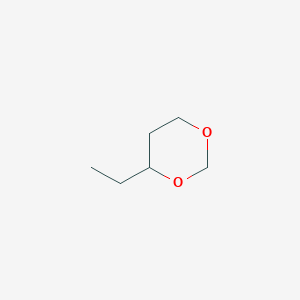
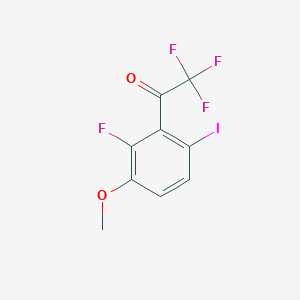
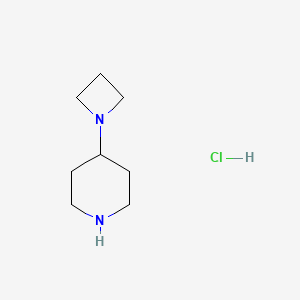
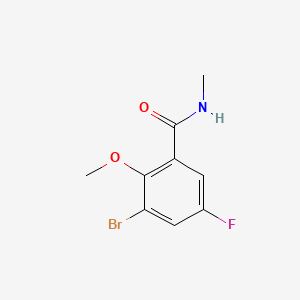
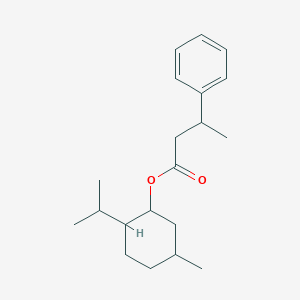
![[(4S,5S,6R,9S,10R,12R,14R)-7-(acetyloxymethyl)-5,6-dihydroxy-3,11,11,14-tetramethyl-15-oxo-4-tetracyclo[7.5.1.01,5.010,12]pentadeca-2,7-dienyl] (2E,4E)-deca-2,4-dienoate](/img/structure/B14759156.png)
![Ethyl 6-(4-methylphenyl)sulfonyl-4,5-dihydrothieno[3,2-d][1]benzazepine-2-carboxylate](/img/structure/B14759163.png)
![N-[4,5-dihydroxy-2-[4-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxan-3-yl]acetamide](/img/structure/B14759166.png)
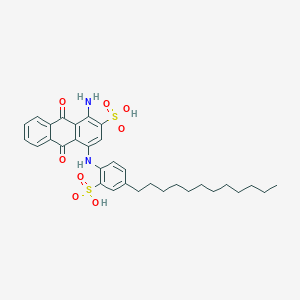
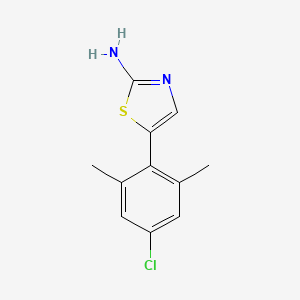
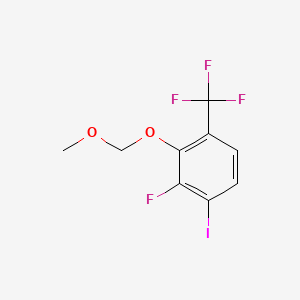
![1,4,6,9-Tetraoxa-5-silaspiro[4.4]nonane, 2,2,3,3,7,7,8,8-octamethyl-](/img/structure/B14759191.png)
